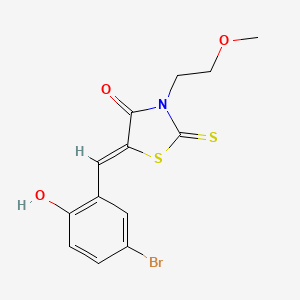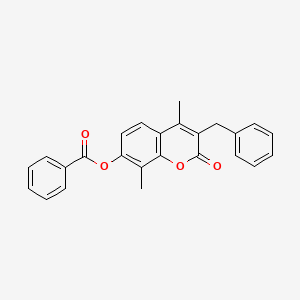![molecular formula C22H24N2O2 B5170249 N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, commonly known as AICAR, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. AICAR has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders.
作用机制
AICAR activates N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which is a cellular energy sensor that regulates glucose and lipid metabolism. N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation in skeletal muscle cells. AICAR also inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AICAR has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and energy metabolism. AICAR also induces autophagy and apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth. In addition, AICAR has cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
实验室实验的优点和局限性
AICAR has several advantages for lab experiments. It is a potent activator of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which makes it a useful tool for studying cellular energy metabolism. AICAR has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, AICAR has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to maintain a sustained level of activation of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. In addition, AICAR can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for AICAR research. One area of interest is the development of more potent and selective activators of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. Another area of interest is the investigation of the potential therapeutic applications of AICAR in other diseases, such as neurodegenerative disorders. Furthermore, the use of AICAR as a tool for studying cellular energy metabolism and autophagy is an area of ongoing research. Overall, AICAR has significant potential for advancing our understanding of cellular energy metabolism and for developing new therapies for various diseases.
合成方法
AICAR can be synthesized through a multistep process starting from 4-isopropylbenzaldehyde and allylamine. The first step involves the condensation of 4-isopropylbenzaldehyde with allylamine to form 1-allyl-2-(4-isopropylphenyl)ethylamine. The second step involves the reaction of this intermediate with chloroacetyl chloride to form N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. The overall yield of this synthesis method is approximately 40-50%.
科学研究应用
AICAR has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. AICAR has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In addition, AICAR has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
属性
IUPAC Name |
N-[(Z)-3-oxo-1-(4-propan-2-ylphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-14-23-22(26)20(24-21(25)19-8-6-5-7-9-19)15-17-10-12-18(13-11-17)16(2)3/h4-13,15-16H,1,14H2,2-3H3,(H,23,26)(H,24,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCIKCYSKFBLF-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)
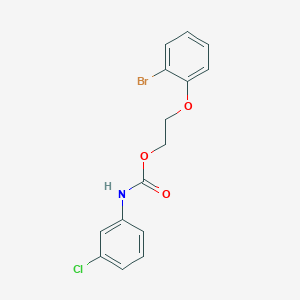
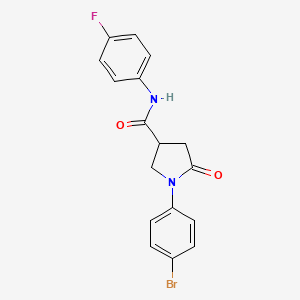
![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)
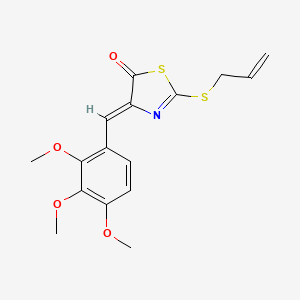
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
